6,10-Dimethylundec-10-en-2-one
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Overview
Description
6,10-Dimethylundec-10-en-2-one is an organic compound with the molecular formula C13H24O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its distinctive chemical structure, which includes a double bond and a ketone functional group. It is often used in various scientific research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethylundec-10-en-2-one typically involves the use of citronellal as a starting material. The process includes several steps:
Oxidation of Citronellal: Citronellal is oxidized to form citronellal oxime.
Beckmann Rearrangement: The oxime undergoes Beckmann rearrangement to produce the corresponding amide.
Hydrolysis: The amide is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. These methods often utilize advanced catalysts and optimized reaction conditions to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
6,10-Dimethylundec-10-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6,10-Dimethylundec-10-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 6,10-Dimethylundec-10-en-2-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the double bond in the compound allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Citronellal: A precursor in the synthesis of 6,10-Dimethylundec-10-en-2-one.
Citronellol: A related compound with similar structural features but different functional groups.
Geraniol: Another monoterpenoid with a similar backbone but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a double bond and a ketone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
85136-38-5 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
6,10-dimethylundec-10-en-2-one |
InChI |
InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h12H,1,5-10H2,2-4H3 |
InChI Key |
CGOWGZULHZMBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=C)C)CCCC(=O)C |
Origin of Product |
United States |
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